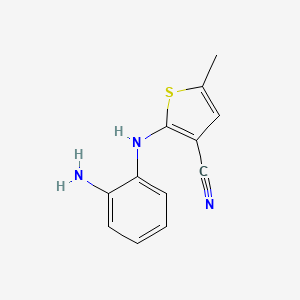

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Vue d'ensemble

Description

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Applications

2-Aminothiophene derivatives have been synthesized and examined for their antitumor properties. One study focused on synthesizing novel targets of these derivatives, revealing their potential as antitumor agents against hepatocellular carcinoma and breast cancer cell lines. These findings align well with molecular modeling studies, emphasizing the reactivity of certain atoms in these compounds (Khalifa & Algothami, 2020).

Chemical Synthesis and Photophysical Properties

The Gewald reaction, a method for synthesizing 2-aminothiophene-3-carbonitrile derivatives, has been expanded to a four-component process. This process has been utilized to explore the photophysical properties of the products, demonstrating their potential as metal sensors (Abaee et al., 2017).

Antimicrobial and Antifungal Agents

Research has also been conducted on the synthesis of 2-aminothiophene-3-carbonitrile derivatives with antimicrobial and antifungal properties. These studies have shown that these compounds can be effective in controlling microbial and fungal growth, which could be useful in various pharmaceutical applications (Al-Omran, El-Khair, & Mohareb, 2002).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Certain derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic environments. This property is attributed to the adsorption of these compounds on metal surfaces, acting as anodic type inhibitors (Verma et al., 2015).

Applications in Dye Synthesis

These derivatives have also been utilized in dye synthesis, particularly as disperse dyes for polyester. The spectral properties and coloration fastness of these dyes indicate their potential for use in textile industries (Sabnis & Rangnekar, 1989).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, which may provide some insight into the potential targets of this compound .

Mode of Action

Based on the structure and properties of similar compounds, it is plausible that it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic regulation .

Pharmacokinetics

Similar compounds have been found to exhibit a range of pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Similar compounds have been found to induce a variety of effects at the molecular and cellular level, including changes in gene expression, alterations in protein function, and modulation of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEACRIWQRAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737278 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873895-41-1 | |

| Record name | 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Aminophenyl)amino]-5-methyl-3-thiophenecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7UFQ2UE2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

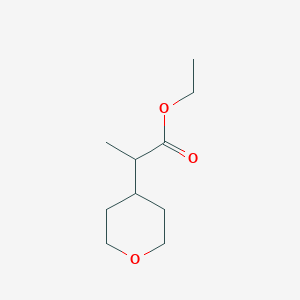

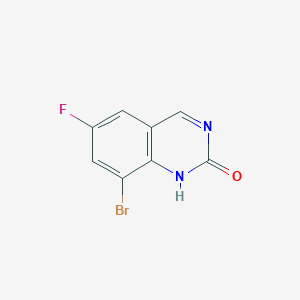

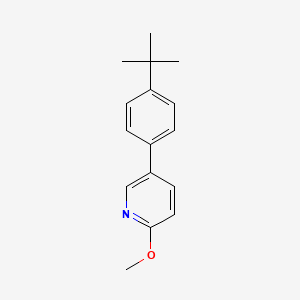

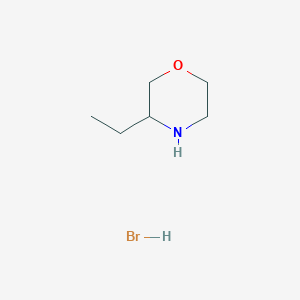

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

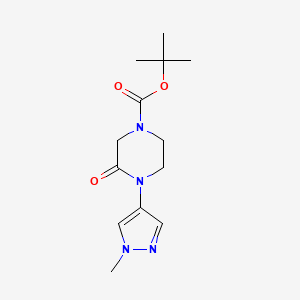

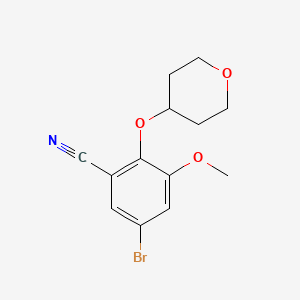

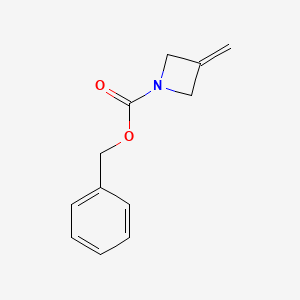

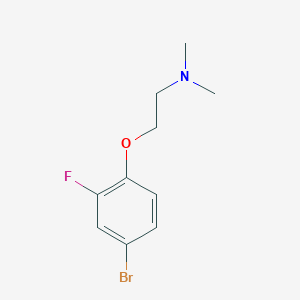

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile in pharmaceutical chemistry?

A: this compound serves as a crucial starting material in the synthesis of Olanzapine [, ]. This compound reacts with N-methylpiperazine under specific conditions to form the final Olanzapine molecule. The research focuses on optimizing this reaction to obtain a pure and stable form of Olanzapine, highlighting the importance of this specific synthetic route.

Q2: What challenges are associated with the synthesis of Olanzapine, and how do the research papers address them?

A: Synthesizing Olanzapine can lead to the formation of impurities and different polymorphic forms, impacting the drug's stability and effectiveness. The research papers describe an improved process for producing a pure and thermally stable crystalline form of Olanzapine, referred to as Form I [, ]. This method involves reacting this compound with N-methylpiperazine in the presence of an acid salt of N-methylpiperazine. The papers also explore obtaining specific polymorphic forms, including Form I, by crystallizing crude Olanzapine in specific solvent mixtures. This focus on controlling the reaction conditions and crystallization process highlights the importance of producing a high-purity final product with desired physical and chemical properties for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B1376355.png)